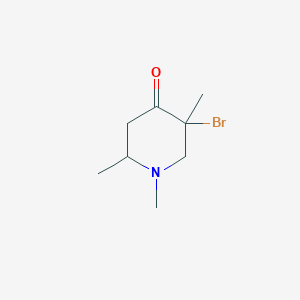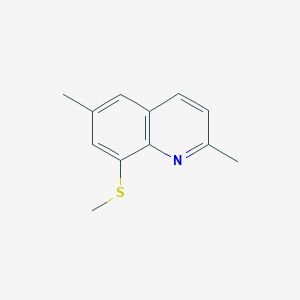
CID 78070537
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1,2-TRIBUTOXYBUTYL)SILANE is an organosilicon compound characterized by the presence of a silicon atom bonded to a butyl group and three butoxy groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,2-TRIBUTOXYBUTYL)SILANE typically involves the reaction of butyl lithium with silicon tetrachloride, followed by the addition of butanol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
- Reaction of Butyl Lithium with Silicon Tetrachloride:
SiCl4+BuLi→BuSiCl3+LiCl
- Addition of Butanol:
BuSiCl3+3BuOH→(1,1,2-TRIBUTOXYBUTYL)SILANE+3HCl
Industrial Production Methods: Industrial production of (1,1,2-TRIBUTOXYBUTYL)SILANE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: (1,1,2-TRIBUTOXYBUTYL)SILANE undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form silanols or siloxanes.
- Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.
- Substitution: The butoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
- Oxidation: Silanols and siloxanes.
- Reduction: Simpler silanes and silanols.
- Substitution: Halogenated silanes or alkoxysilanes.
Applications De Recherche Scientifique
(1,1,2-TRIBUTOXYBUTYL)SILANE has a wide range of applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
- Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
- Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
- Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to improve adhesion and durability.
Mécanisme D'action
The mechanism of action of (1,1,2-TRIBUTOXYBUTYL)SILANE involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
Comparaison Avec Des Composés Similaires
- Trimethoxysilane: Similar in structure but with methoxy groups instead of butoxy groups.
- Triethoxysilane: Contains ethoxy groups instead of butoxy groups.
- Triphenylsilane: Features phenyl groups instead of butoxy groups.
Uniqueness: (1,1,2-TRIBUTOXYBUTYL)SILANE is unique due to its specific combination of butyl and butoxy groups, which impart distinct chemical properties. This compound offers a balance of hydrophobicity and reactivity, making it suitable for a variety of applications that require both stability and functionality.
Propriétés
Formule moléculaire |
C16H33O3Si |
|---|---|
Poids moléculaire |
301.52 g/mol |
InChI |
InChI=1S/C16H33O3Si/c1-5-9-12-17-15(8-4)16(20,18-13-10-6-2)19-14-11-7-3/h15H,5-14H2,1-4H3 |
Clé InChI |
ZRPNHZWYFSADMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(CC)C(OCCCC)(OCCCC)[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


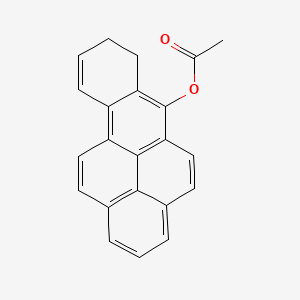
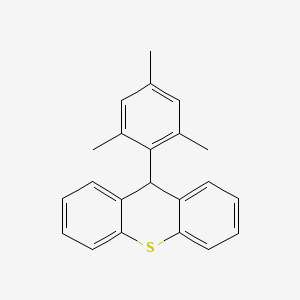
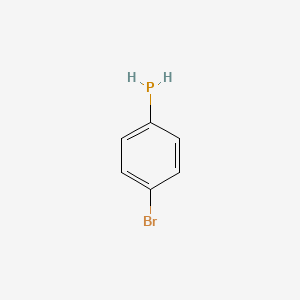

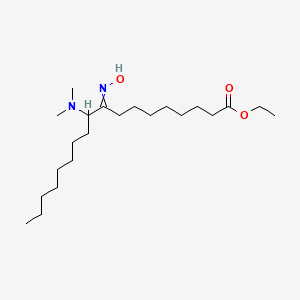
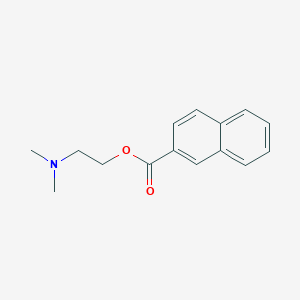
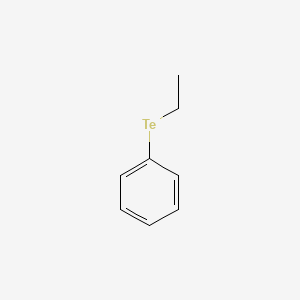
![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)
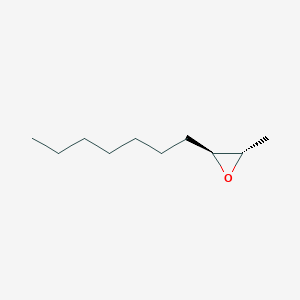
![2-Chloro-4-[(methylsulfanyl)methyl]phenol](/img/structure/B14639033.png)


